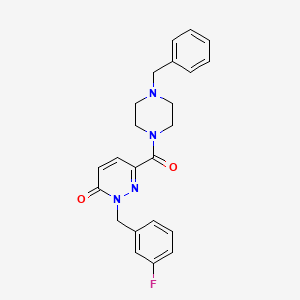

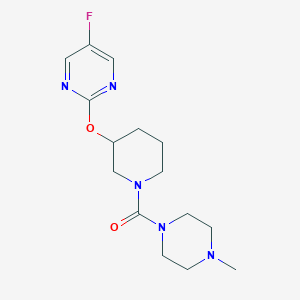

6-(4-benzylpiperazine-1-carbonyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyridazine compounds involves complex reactions under specific conditions. For instance, analogs of the compound have been synthesized through reactions involving quaternary 1-aminobenzimidazolium salts and β-dicarbonyl compounds, leading to the formation of pyridazino[1,6-a]benzimidazolium cations and 1-arylpyrazoles (Kuz’menko, V. V., Kuz’menko, T. A., & Simonov, A., 1983). Similarly, microwave heating has facilitated the efficient synthesis of benzimidazole derivatives, showcasing the method's effectiveness in synthesizing complex heterocyclic compounds (Menteşe, E., Yılmaz, F., Islamoglu, F., & Kahveci, B., 2015).

Molecular Structure Analysis

The molecular structure and conformational stability of related compounds have been extensively studied using techniques like DFT (Density Functional Theory) and HF (Hartree-Fock) methods. For example, the molecular structure of a fluorobenzoyl derivative was analyzed, revealing its conformational stability and vibrational frequencies, which are critical for understanding the compound's chemical behavior (Taşal, E., & Kumalar, M., 2012).

Chemical Reactions and Properties

Chemical reactions involving pyridazine derivatives have shown to produce a variety of heterocyclic systems. For instance, fluorophenyl pyridazinyl ketone has been used as a precursor for synthesizing benzo-annelated heterocycles, demonstrating the compound's versatility in chemical reactions (Heinisch, G., Haider, N., & Moshuber, J., 1994).

Physical Properties Analysis

The physical properties of these compounds, such as crystal structure and vibrational spectra, have been studied to understand their stability and interactions. For example, the crystal structure of a related pyridazin-3(2H)-one derivative was elucidated, highlighting the importance of hydrogen bonding and pi-pi stacking interactions in the compound's stability (Daoui, S., et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity and interactions with other molecules, are crucial for understanding the compound's potential applications. Studies on pyridazine derivatives have explored their interactions, revealing insights into their binding affinities and selectivity towards biological receptors, indicating their pharmaceutical potential (Barlin, G., et al., 1996).

Applications De Recherche Scientifique

Molecular Structure Analysis

- Marbofloxacin Study : A study by Shen et al. (2012) analyzed the molecular structure of a related compound, Marbofloxacin, demonstrating the conformational aspects and intramolecular interactions of the pyridazinone ring system. This type of analysis is crucial for understanding the chemical behavior and potential applications of similar compounds.

Synthesis and Reactivity

- Synthesis of Pyridazin-3(2H)-ones : Research conducted by Shams (1984) explored the synthesis of 6-aryl-2-ethoxycarbonyl pyridazin-3(2H)-ones, highlighting their role as intermediates for forming new chemical entities. Such processes are critical in developing new chemical compounds with potential applications in various fields.

- Hydrolysis Studies : The research by Iwanami et al. (1964) investigated the hydrolysis of related compounds, providing insights into the chemical stability and transformation of pyridazinone derivatives under different conditions.

Crystal Structure and DFT Studies

- Crystal and MEP Analysis : The work of Daoui et al. (2019) on the crystal structure and DFT (Density Functional Theory) analysis of a pyridazin-3(2H)-one derivative provides valuable information on the molecular geometry, electronic structure, and potential reactivity of such compounds.

Potential Pharmaceutical Applications

- Inhibitor Synthesis : A study by Menear et al. (2008) on the synthesis of a novel inhibitor showcases the potential pharmaceutical applications of pyridazinone derivatives in disease treatment.

Propriétés

IUPAC Name |

6-(4-benzylpiperazine-1-carbonyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O2/c24-20-8-4-7-19(15-20)17-28-22(29)10-9-21(25-28)23(30)27-13-11-26(12-14-27)16-18-5-2-1-3-6-18/h1-10,15H,11-14,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTULWPNMDDQLFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-benzylpiperazine-1-carbonyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2488568.png)

![(3Z)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2488569.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate](/img/structure/B2488571.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2488573.png)